Ethyl 2-(4-acetylphenoxy)acetate

Solid-state chemistry Pre-formulation Synthetic intermediate handling

Researchers synthesizing chalcone-aryloxyacetamide hybrids face a recurrent bottleneck: close analogs either lack the acetyl ketone condensation handle (ethyl 2-phenoxyacetate) or require a separate esterification step (4-acetylphenoxyacetic acid). Ethyl 2-(4-acetylphenoxy)acetate eliminates this trade-off by integrating both reactive centers in one building block. • Dual orthogonal handles: 4-acetyl ketone for aldol condensation with benzaldehydes; ethyl ester for hydrolysis and amide coupling-saving one synthetic step versus the free acid route. • White crystalline powder (mp 70-72 °C), MW 222.24, XLogP3 1.6, TPSA 52.6 Ų-conforms to Rule-of-Three fragment-library criteria (MW < 300, cLogP ≤ 3, HBA ≤ 4). • Consistent 95+% purity across commercial batches ensures reproducible fragment soaking, co-crystallization, and SAR campaigns without impurity confounding at the 5% level.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 51828-69-4
Cat. No. B1266003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-acetylphenoxy)acetate
CAS51828-69-4
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7H,3,8H2,1-2H3
InChIKeyRVNWZMJGLXVZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-acetylphenoxy)acetate: Properties and Sourcing


Ethyl 2-(4-acetylphenoxy)acetate (CAS 51828-69-4) is an aryloxyacetate ester featuring a 4-acetyl-substituted phenoxy ring linked to an ethyl ester moiety, with molecular formula C₁₂H₁₄O₄ and molecular weight 222.24 g/mol [1]. This compound belongs to the phenoxyacetic acid ester class and serves primarily as a versatile building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the preparation of chalcone derivatives and aryloxyacetamide analogs explored for anti-inflammatory, antimalarial, and metabolic disorder applications . Its white crystalline powder form (melting point 70–72 °C) and typical commercial purity of 98% distinguish it physically from closely related analogs, making informed procurement critical for reproducible downstream chemistry .

Building block Dual reactive handles: acetyl ketone for condensation and ethyl ester for amide coupling.
Form Free-flowing crystalline powder with a melting point that supports ambient handling.
Grade Commercial purity reported at 98%, supporting screening and SAR workflows.

Ethyl 2-(4-acetylphenoxy)acetate: Why Analogs Fall Short


Substituting ethyl 2-(4-acetylphenoxy)acetate with its closest commercial analogs—methyl 2-(4-acetylphenoxy)acetate, ethyl 2-phenoxyacetate, or 4-acetylphenoxyacetic acid—introduces measurable differences in lipophilicity, hydrogen-bonding capacity, solid-state handling properties, and reactivity that directly impact synthetic outcomes and biological assay reproducibility. Unlike the methyl ester (mp 85–87 °C, XLogP3 = 1.2) or the des-acetyl analog ethyl 2-phenoxyacetate (mp 48–49 °C, XLogP3 = 1.8, lacking the acetyl hydrogen-bond acceptor), the target compound occupies a distinct physicochemical space (mp 70–72 °C, XLogP3 = 1.6, four H-bond acceptors) that cannot be replicated by simple in-class substitution [1][2][3]. The acetyl carbonyl provides a specific handle for condensation chemistry (e.g., aldol reactions with aldehydes to form chalcones) that is entirely absent in the des-acetyl comparator, while the ethyl ester offers superior hydrolytic stability relative to the methyl ester in basic media due to the larger steric bulk of the ethoxy group [4]. These differences are amplified in structure-activity relationship (SAR) studies, where even a one-methylene shift in the ester alkyl chain alters logP and can shift IC₅₀ values by more than 0.5 log units in cellular assays, a magnitude sufficient to mislead candidate prioritization .

Des-acetyl analog Lacks the acetyl ketone, which may eliminate the key reactive handle for condensation chemistry and shift pharmacophoric properties.
Methyl ester Lower lipophilicity and solid-state differences may alter reactivity, partitioning, and procurement specifications relative to the ethyl ester.
Free acid A much higher melting point and the introduction of a hydrogen-bond donor can shift solution-phase handling, solubility, and binding profiles.

Ethyl 2-(4-acetylphenoxy)acetate: Quantitative Evidence & Comparisons


Melting Point Comparison: Ester vs. Acid Forms

Ethyl 2-(4-acetylphenoxy)acetate exhibits a melting point of 70–72 °C, which is 15–17 °C lower than its methyl ester analog (methyl 2-(4-acetylphenoxy)acetate, mp 85–87 °C) and approximately 105 °C lower than the free acid (4-acetylphenoxyacetic acid, mp 175–177 °C dec.) [1]. This intermediate melting point facilitates handling as a free-flowing crystalline powder at ambient temperature while avoiding the need for cold-chain storage, in contrast to the methyl analog which requires elevated temperatures for complete liquefaction during melt-based processing.

Melting Point Comparison
Cross-study comparable
Target 70–72 °C
vs. Methyl ester Δ = −15 to −17 °C
vs. Free acid Δ = −105 °C
Intermediate melting point supports ambient handling and milder solution-phase chemistry.
Data from supplier technical datasheets; cross-reference with in-house measurements recommended.
Solid-state chemistry Pre-formulation Synthetic intermediate handling

Lipophilicity: Partitioning in Biological Assays

The computed XLogP3 of ethyl 2-(4-acetylphenoxy)acetate is 1.6, placing it 0.4 log units above the methyl ester (XLogP3 = 1.2) and 0.2 log units below the des-acetyl analog ethyl 2-phenoxyacetate (XLogP3 = 1.8) [1][2][3]. This intermediate lipophilicity provides a balanced partition coefficient that favors cellular permeability without the excessive plasma protein binding or poor aqueous solubility often associated with higher logP compounds.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 1.6
vs. Methyl ester Δ = +0.4
vs. Des-acetyl analog Δ = −0.2
Reported intermediate lipophilicity may support balanced cellular permeability in SAR campaigns.
Computed values from PubChem 2025.09.15 release; experimental logP may vary.
Medicinal chemistry ADME SAR optimization

Hydrogen-Bond Acceptors and Target Engagement

Ethyl 2-(4-acetylphenoxy)acetate possesses four hydrogen-bond acceptor (HBA) sites (two ester carbonyl oxygens, one acetyl carbonyl oxygen, and one ether oxygen), compared to only three HBA sites for ethyl 2-phenoxyacetate, which lacks the acetyl carbonyl oxygen [1][2]. The additional acetyl carbonyl HBA provides a specific pharmacophoric anchor point that has been shown to participate in critical hydrogen-bonding interactions with target proteins, including the Nrf2-Keap1 binding interface, where carbonyl oxygen interactions are essential for inhibitor potency .

H-Bond Acceptors
Class-level inference
Target 4 HBA
vs. Des-acetyl analog Δ = +1 HBA
vs. Free acid 0 HBD vs. 1 HBD
Additional acetyl carbonyl provides a distinct pharmacophoric anchor point not present in simpler analogs.
H-bond counts are computed; target engagement requires experimental validation.
Molecular recognition Structure-based drug design Pharmacophore modeling

Chalcone Precursor: Synthetic Utility

Ethyl 2-(4-acetylphenoxy)acetate has been specifically employed as a precursor for the synthesis of 2-(4-acetylphenoxy)-1-aryl-1-ethanone intermediates, which undergo Friedländer annulation with 2-aminobenzophenone to yield phenoxy-linked bisquinoline derivatives with demonstrated antitubercular activity [1]. In a parallel application, the acetyl group of this compound serves as the reactive ketone component in aldol condensations to generate chalcone aryloxyacetamide derivatives that have shown in vivo efficacy in reducing serum glucose, triglycerides, and cholesterol in type 2 diabetes models . This dual reactivity—ester hydrolysis to the carboxylic acid for amide coupling and acetyl ketone for condensation chemistry—is not simultaneously available in either the des-acetyl analog (no ketone) or the free acid (requires separate esterification step).

Synthetic Utility
Supporting evidence
2 handles
Acetyl ketone + ethyl ester
Dual orthogonal reactive handles may eliminate a synthetic step compared to the free acid.
Reported yields of 72–88% for Friedländer annulation and 65–82% for chalcone condensation.
Synthetic methodology Chalcone chemistry Medicinal chemistry building blocks

CNS vs. Peripheral Targeting: TPSA and Rotatable Bonds

The topological polar surface area (TPSA) of ethyl 2-(4-acetylphenoxy)acetate is 52.6 Ų, which is 17.1 Ų higher than ethyl 2-phenoxyacetate (35.5 Ų) due to the additional acetyl carbonyl [1][2]. This TPSA value places the target compound above the typical threshold for passive blood-brain barrier (BBB) penetration (TPSA < 60–70 Ų is considered permissive, but values > 50 Ų begin to limit passive diffusion), making it more suitable for peripheral target engagement compared to the lower-TPSA des-acetyl analog [3]. Additionally, the target compound has 6 freely rotatable bonds versus 5 for both the methyl ester and the des-acetyl analog, which may contribute to greater entropic penalty upon binding but also enhanced conformational sampling for induced-fit recognition [1][2].

TPSA and Rotatable Bonds
Class-level inference
Target TPSA 52.6 Ų / RBC 6
vs. Des-acetyl analog ΔTPSA = +17.1 Ų
vs. Methyl ester ΔRBC = +1
Higher TPSA may bias toward peripheral target engagement for CNS-avoidance strategies.
BBB permeability classification is a class-level guideline; requires specific assay confirmation.
CNS drug discovery Blood-brain barrier penetration Physicochemical property optimization

Commercial Purity: Advantage Over Methyl Analog

Commercially, ethyl 2-(4-acetylphenoxy)acetate is routinely available at 98% minimum purity (HPLC) from major suppliers such as AKSci, whereas the methyl ester analog is typically offered at 95% minimum purity . This 3% absolute purity difference corresponds to a 2.5-fold reduction in total impurity burden (from ≤5% impurities to ≤2% impurities), which is meaningful for biological assays where unidentified impurities at low levels can confound dose-response interpretations, particularly in high-throughput screening where compounds are tested at 10–30 μM concentrations.

Commercial Purity
Cross-study comparable
Target 98% min
vs. Methyl ester Δ = +3% absolute purity
vs. Des-acetyl analog Δ = −1%
Reported 98% purity may reduce false-positive risk relative to the 95% methyl ester.
Supplier specification from AKSci technical datasheet; lot-specific CoA review advised.
Procurement specification Purity threshold Reproducibility

Ethyl 2-(4-acetylphenoxy)acetate: Research & Industrial Applications


Chalcone Library Synthesis: Nrf2 and Antidiabetic Agents

Ethyl 2-(4-acetylphenoxy)acetate is the preferred starting material for generating chalcone-aryloxyacetamide hybrid libraries due to its dual reactive handles: the acetyl ketone undergoes aldol condensation with substituted benzaldehydes to form the chalcone α,β-unsaturated ketone core, while the ethyl ester can be hydrolyzed and coupled to amines to introduce amide diversity. This dual functionality eliminates the need for separate esterification of 4-acetylphenoxyacetic acid (saving one synthetic step) while retaining the critical acetyl ketone that is absent in ethyl 2-phenoxyacetate. Published syntheses using this compound have yielded Nrf2 activators with in vivo efficacy in scopolamine-induced cognitive impairment models and antidiabetic chalcones with significant serum glucose-lowering effects in STZ-induced diabetic mice .

Phenoxy Bisquinoline Antitubercular Synthesis

The compound serves as the key intermediate for preparing 2-(4-acetylphenoxy)-1-aryl-1-ethanones, which undergo tandem double Friedländer annulation with 2-aminobenzophenone using (±)-camphor-10-sulfonic acid (CSA) as catalyst. This method produces phenoxy-linked bisquinoline derivatives in 72–88% isolated yields, with several analogs demonstrating potent antitubercular activity against Mycobacterium tuberculosis H37Rv. The ethyl ester's intermediate lipophilicity (XLogP3 = 1.6) facilitates chromatographic purification of the bisquinoline products without the irreversible silica binding often observed with the more polar free acid [1].

Fragment-Based Drug Discovery: Peripheral Target Screening

With a molecular weight of 222.24 Da, TPSA of 52.6 Ų, and 4 hydrogen-bond acceptors, ethyl 2-(4-acetylphenoxy)acetate adheres to the 'Rule of Three' guidelines for fragment libraries (MW < 300, cLogP ≤ 3, HBA ≤ 4). Its TPSA > 50 Ų biases it toward peripheral rather than CNS target engagement, making it a rational choice for fragment screens targeting kinases, proteases, or protein-protein interactions outside the CNS. The acetyl carbonyl provides a specific pharmacophoric anchor for structure-based optimization, while the 98% commercial purity ensures fragment soaking and co-crystallization experiments are not confounded by impurities at the 5% level [2].

Physicochemical Standard in Ester Homolog SAR

In systematic SAR campaigns exploring ester alkyl chain length effects on potency and ADME properties, ethyl 2-(4-acetylphenoxy)acetate serves as the C2 homolog between the methyl (C1) and propyl/isopropyl (C3) esters. Its measured XLogP3 of 1.6 and experimental melting point of 70–72 °C provide anchor points for validating computational logP and solubility prediction models across the homologous series. The 0.4 log unit lipophilicity increment relative to the methyl ester corresponds to a predictable ~2-fold increase in calculated membrane permeability, enabling quantitative structure-property relationship (QSPR) model calibration [3].

Application
Selection Property
Validation Focus
Chalcone library synthesis
Dual reactive handles (ketone + ester)
Condensation and amide coupling yields
Antitubercular bisquinoline synthesis
Intermediate lipophilicity for purification
Friedländer annulation efficiency
Fragment-based peripheral target screening
Rule-of-Three compliance and TPSA > 50 Ų
Crystallography and assay interference checks
Ester homolog SAR calibration
C2 anchor point for logP and melting point
QSPR model validation across alkyl series

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